molecular formula C14H13N3O2 B1348638 Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- CAS No. 96549-95-0

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Cat. No. B1348638
CAS RN: 96549-95-0
M. Wt: 255.27 g/mol
InChI Key: CHKKZILXOJVMAD-UHFFFAOYSA-N
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Description

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-, also known as 2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol, is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . It is used in various industries .


Physical And Chemical Properties Analysis

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- has a molecular weight of 255.28 and a molecular formula of C14H13N3O2 . It is recommended to be stored at a temperature of 2-8°C .

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, rinse mouth with water and consult a physician . Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-8-7-10-5-6-14(19)13(9-10)17-15-11-3-1-2-4-12(11)16-17/h1-6,9,18-19H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKKZILXOJVMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072981
Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

CAS RN

96549-95-0
Record name 2-[2′-Hydroxy-5′-(2-hydroxyethyl)phenyl]-2H-benzotriazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a like manner there are prepared 2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole, 2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole and 2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole from which the corresponding methacrylyloxyalkylphenyl-2H-benzotriazoles are readily prepared in good yield and purity following the general procedures set forth above.
Name
2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methacrylyloxyalkylphenyl-2H-benzotriazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5.39 g (18 mmols) of crude 4-(2-hydroxyethyl)-2-[(2-nitrophenyl)azo]phenol synthesized in Example 3 was dissolved in 18 ml of aqueous solution of 2N sodium hydroxide. Subsequently, 9 ml of previously prepared aqueous solution of 25% sodium hydroxide and 5.4 g (83 mmols) of zinc powder were simultaneously added over a period of about 3 hours. The reaction mixture was heated to 70° C. and stirred for about 2 hours. The reaction mixture was then cooled to room temperature and filtered to collect inorganic substance. The obtained mother liquor was acidified with concentrated hydrochloric acid. Precipitated crystals were collected by filtration and recrystalized in toluene, giving 3.70 g of 2-(2H-benzotriazole-2-yl)-4-(2-hydroxyethyl)phenol as yellow crystals (yield 70%, purity 87%).
Quantity
5.39 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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